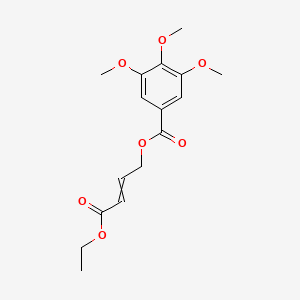![molecular formula C15H21NSi B14176771 N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline CAS No. 922528-76-5](/img/structure/B14176771.png)
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline is a chemical compound with the molecular formula C13H19NSi It is known for its unique structure, which includes a trimethylsilyl group attached to a but-1-en-3-yn-1-yl chain, linked to an aniline ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline typically involves the reaction of N,N-dimethylaniline with a trimethylsilyl-substituted alkyne. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where N,N-dimethylaniline is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and cellular processes.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
The mechanism of action of N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The aniline moiety can interact with biological targets, potentially affecting enzyme activity or cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- N,N-Dimethyl-4-(2-trimethylsilylethynyl)aniline
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]benzeneamine
Uniqueness
N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline is unique due to its specific structural features, including the but-1-en-3-yn-1-yl chain and the trimethylsilyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
922528-76-5 |
|---|---|
分子式 |
C15H21NSi |
分子量 |
243.42 g/mol |
IUPAC名 |
N,N-dimethyl-4-(4-trimethylsilylbut-1-en-3-ynyl)aniline |
InChI |
InChI=1S/C15H21NSi/c1-16(2)15-11-9-14(10-12-15)8-6-7-13-17(3,4)5/h6,8-12H,1-5H3 |
InChIキー |
UPEYZSAIRQZGPH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


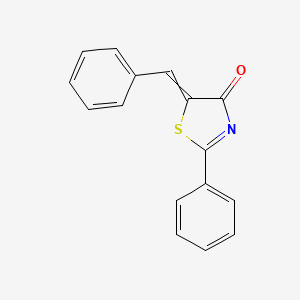
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)


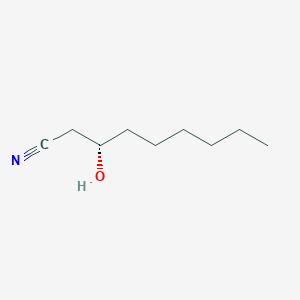
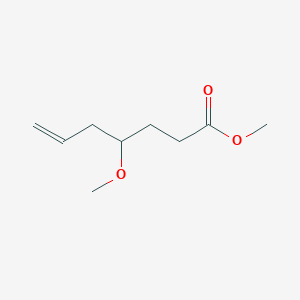

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
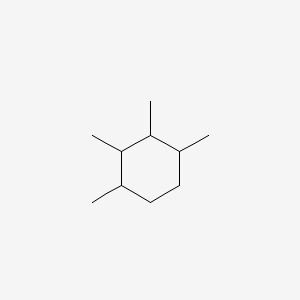

![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
![N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine](/img/structure/B14176794.png)
